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Caspase-1 (Interleukin-1β Converting Enzyme, or ICE) is a key enzyme in the inflammatory response. It

activates the pro-inflammatory cytokines IL-1β and IL-18, which are central to numerous autoimmune and

inflammatory diseases [1] [2]. Inhibiting caspase-1 is a sought-after strategy for therapeutic intervention in

conditions like rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, and sepsis [1].

Caspase-1 inhibitors are generally classified as peptide-based, peptidomimetic, or non-peptidic

compounds [3]. The table below summarizes the core features of the key inhibitors discussed in this guide.

Inhibitor Name Drug Type / Class
Primary Mechanism of
Action

Highest Phase / Status

Pralnacasan (VX-
740) [4] [5]

Peptidomimetic,
prodrug [5]

Reversible covalent inhibitor
of caspase-1 [1] [3]

Phase 2 (Discontinued)
[4]

VX-765
(Belnacasan) [1] [3]

Peptidomimetic Reversible covalent inhibitor
of caspase-1 [1] [3]

Phase 2 (Discontinued)
[3]

IDN-6556
(Emricasan) [1] [3]

Peptidomimetic Irreversible pan-caspase
inhibitor [1] [3]

Phase 2 (Development
terminated) [3]

ML132 (NCGC-
00183434) [1]

Small molecule
probe

Potent and selective
covalent caspase-1 inhibitor

[1]

Preclinical (Research
probe) [1]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 8 Tech Support

https://www.smolecule.com/products/s540107?utm_src=pdf-body
https://www.smolecule.com/products/s540107?utm_src=pdf-interest
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7585796/
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://www.nature.com/articles/s41419-021-04240-3?error=cookies_not_supported&code=aff774d4-aad6-491b-b54f-3adb44999249
https://synapse.patsnap.com/drug/c1fe14cf3d224952ad2a9d7a8fb2e4e2
https://go.drugbank.com/drugs/DB04875
https://go.drugbank.com/drugs/DB04875
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://www.nature.com/articles/s41419-021-04240-3?error=cookies_not_supported&code=aff774d4-aad6-491b-b54f-3adb44999249
https://synapse.patsnap.com/drug/c1fe14cf3d224952ad2a9d7a8fb2e4e2
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://www.nature.com/articles/s41419-021-04240-3?error=cookies_not_supported&code=aff774d4-aad6-491b-b54f-3adb44999249
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://www.nature.com/articles/s41419-021-04240-3?error=cookies_not_supported&code=aff774d4-aad6-491b-b54f-3adb44999249
https://www.nature.com/articles/s41419-021-04240-3?error=cookies_not_supported&code=aff774d4-aad6-491b-b54f-3adb44999249
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://www.nature.com/articles/s41419-021-04240-3?error=cookies_not_supported&code=aff774d4-aad6-491b-b54f-3adb44999249
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://www.nature.com/articles/s41419-021-04240-3?error=cookies_not_supported&code=aff774d4-aad6-491b-b54f-3adb44999249
https://www.nature.com/articles/s41419-021-04240-3?error=cookies_not_supported&code=aff774d4-aad6-491b-b54f-3adb44999249
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://www.smolecule.com/products/s540107?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Comparative Analysis of Key Inhibitors

This section provides a detailed, data-driven comparison of the pharmacological and clinical profiles of these

caspase-1 inhibitors.

Pralnacasan (VX-740)

Mechanism and Pharmacology: Pralnacasan is an orally bioavailable prodrug that is converted in
the body to an active metabolite, which is a potent, reversible inhibitor of caspase-1 [5]. It acts

through covalent modification of the catalytic cysteine residue in the enzyme's active site [1].
Efficacy and Trial Data: It demonstrated significant efficacy in animal models of inflammatory

diseases. For instance, in a mouse model of dextran sulfate sodium (DSS)-induced colitis,
pralnacasan treatment (50 mg/kg, intraperitoneally, twice daily) prevented colitis and suppressed the

expression of specific inflammatory mediators like IP-10 mRNA [6]. It also showed positive results in
murine models of osteoarthritis [5].

Reason for Discontinuation: Clinical trials for rheumatoid arthritis and osteoarthritis were voluntarily
suspended after a long-term animal toxicity study showed liver abnormalities at high doses, despite

no similar toxicity being observed in human trials up to that point [3] [5].

VX-765 (Belnacasan)

Mechanism and Pharmacology: Similar to pralnacasan, VX-765 is a peptidomimetic inhibitor that

acts as a reversible covalent inhibitor of caspase-1 [1] [3]. It was designed based on an optimized
peptidic scaffold [1].

Comparison with Pralnacasan: VX-765 is reported to be more potent than pralnacasan [3]. Like
pralnacasan, its development for inflammatory diseases was terminated due to liver toxicity concerns

in clinical trials [3].

IDN-6556 (Emricasan)

Mechanism and Pharmacology: IDN-6556 is a pan-caspase inhibitor that acts through irreversible

covalent modification of the catalytic cysteine [1] [3]. It was primarily investigated for treating liver
diseases.

Key Differentiator: Its irreversible mechanism and broad-spectrum activity across multiple
caspases distinguish it from the reversible and more selective caspase-1 inhibitors like pralnacasan
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and VX-765. Its clinical development was also terminated after extended treatment revealed side

effects [3].

ML132 (NCGC-00183434)

Mechanism and Pharmacology: ML132 is a small molecule probe and one of the most potent
caspase-1 inhibitors reported, with an IC50 of 0.023 nM [1].

Key Differentiator: It demonstrates an exceptional selectivity of over 1000-fold for caspase-1
against a panel of nine other caspases [1]. This makes it a valuable tool for research, though it has

not been developed as a therapeutic.

Quantitative Data Comparison

The table below consolidates key experimental data for a direct comparison of the inhibitors' potency and

selectivity.

Inhibitor
Name

Potency (IC50 / Ki) Selectivity Profile Key Experimental Evidence

Pralnacasan Ki ~1 nM [1] Good reported selectivity

[1]

In vivo efficacy in DSS-colitis

and osteoarthritis models [6]
[5].

VX-765 Not fully specified (more
potent than

Pralnacasan) [3]

Good reported selectivity
[1]

Based on optimized scaffold of
Pralnacasan prodrug [1].

IDN-6556 Not fully specified Pan-caspase inhibitor

(lower selectivity) [3]

Developed for liver diseases;

irreversible binder [1] [3].

ML132 IC50 = 0.023 nM [1] >1000-fold selective for

caspase-1 over 9 other
caspases [1]

Biochemical assay against

caspase panel; unique
selectivity pattern [1].

Experimental Protocols for Caspase-1 Inhibition
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To contextualize the data above, here is a standard biochemical assay protocol used to determine the potency

(IC50) and selectivity of these inhibitors, as detailed in NIH probe reports [1].

Objective: To measure the inhibitory activity of a compound against caspase-1 and related caspases in a

purified enzyme system.

Key Reagents:

Enzyme: Purified recombinant human caspase-1 (66.6 nM in assay).

Buffer: 50 mM HEPES pH 7.5, 50 mM KCl, 200 mM NaCl, 10 mM DTT, 0.1% CHAPS.
Substrate: Ac-WEHD-AFC (a pro-fluorescent peptide), 5 μM final concentration.

Inhibitors: Compounds serially diluted in DMSO.
Controls: A known caspase-1 inhibitor (e.g., Ac-WEHD-CHO) and a vehicle control (DMSO).

Equipment: A fluorescence plate reader capable of kinetic measurements (excitation/emission: 405
nm/520 nm).

Workflow: The following diagram outlines the key steps in the biochemical assay for evaluating caspase-1

inhibitors.
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Prepare Caspase-1 Enzyme in Buffer

Dispense Enzyme to Assay Plate

Add Inhibitor Compounds (DMSO)

Initiate Reaction with Substrate (Ac-WEHD-AFC)

Transfer Plate to Fluorescence Reader

Measure Kinetics (3 min)

Calculate Initial Reaction Rate (Slope)

Fit Data to Concentration-Response Curve

Determine IC50 Value

Click to download full resolution via product page
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Data Analysis:

The initial rate of the reaction (slope of fluorescent intensity vs. time) is calculated for each well.
Concentration-response curves are fitted to the data, and the IC50 value—the concentration of

inhibitor that reduces the enzyme activity by 50%—is determined [1].

Key Differentiators and Development Perspectives

Potency vs. Selectivity: ML132 stands out for its unparalleled potency and selectivity, making it an
excellent research tool. However, translating such high potency into a safe drug remains a challenge

[1].
The Reversible vs. Irreversible Trade-off: Pralnacasan and VX-765 are reversible inhibitors, which

may offer a better safety profile than irreversible inhibitors like IDN-6556. However, the toxicity
observed with both reversible inhibitors suggests that off-target effects or mechanisms beyond

caspase-1 inhibition might be at play [3].
The Clinical Development Hurdle: The discontinuation of Pralnacasan, VX-765, and IDN-6556

highlights a critical challenge: achieving a sufficient therapeutic window. Liver toxicity has been a
major roadblock, halting progress despite promising efficacy [3] [5]. This underscores the importance

of robust long-term toxicology studies.

Conclusion and Future Outlook

Pralnacasan was a pioneering, orally active caspase-1 inhibitor that demonstrated clear proof-of-concept in

animal models and early human trials. Its main differentiator was its reversible mechanism and prodrug

design. However, it, along with other candidates in its class, was ultimately discontinued due to toxicity

concerns.

Future efforts in this field are likely to focus on developing inhibitors with improved selectivity profiles

(like ML132) to minimize off-target effects, and novel chemical scaffolds that avoid the toxicities

associated with earlier peptidomimetic compounds. A deeper understanding of the non-apoptotic roles of

caspases will also be crucial for designing safer therapeutic strategies [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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